molecular formula C12H12N2O2 B8306463 1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8306463
M. Wt: 216.24 g/mol
InChI Key: VPRYTWJJTHHMAL-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

A mixture of 220 mg of 1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid, 10 ml of methanol and 0.26 ml of methylamine (40%) is stirred in a glass bomb tube for 7 days at 100° C. The mixture is concentrated in vacuo and the residue is chromatographed over a column of silica gel with a 4:6 mixture of hexane/ethyl acetate. Recrystallisation from ethyl acetate/petroleum ether affords yellow crystals of the title compound, which is identical with the title compound of Example 3(a).
Name
1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]([OH:16])=O)[CH2:10][CH:9]2[C:11](O)=[O:12])=[CH:4][CH:3]=1.[CH3:17][NH2:18]>CO>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:10][CH:9]2[C:11](=[O:12])[N:18]([CH3:17])[C:14]3=[O:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
Quantity
220 mg
Type
reactant
Smiles
NC1=CC=C(C=C1)C1(C(C1)C(=O)O)C(=O)O
Name
Quantity
0.26 mL
Type
reactant
Smiles
CN
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
is stirred in a glass bomb tube for 7 days at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over a column of silica gel with a 4:6 mixture of hexane/ethyl acetate
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethyl acetate/petroleum ether

Outcomes

Product
Details
Reaction Time
7 d
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.